1,1-Bis[(prop-2-en-1-yl)oxy]butane
Description
1,1-Bis[(prop-2-en-1-yl)oxy]butane (CAS RN: 35020-94-1), also known as 1,1-bis(allyloxy)butane, is a dialkyl ether derivative with the molecular formula C₁₀H₁₈O₂ and a molecular weight of 170.25 g/mol . Its structure features a butane backbone substituted at the 1,1-positions with allyloxy (prop-2-en-1-yloxy) groups.
Properties
CAS No. |
35020-94-1 |
|---|---|
Molecular Formula |
C10H18O2 |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
1,1-bis(prop-2-enoxy)butane |
InChI |
InChI=1S/C10H18O2/c1-4-7-10(11-8-5-2)12-9-6-3/h5-6,10H,2-4,7-9H2,1H3 |
InChI Key |
UYSVKUWLZQFGJB-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(OCC=C)OCC=C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural and functional differences between 1,1-bis(allyloxy)butane and three related compounds:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Key Structural Features |
|---|---|---|---|---|
| 1,1-Bis[(prop-2-en-1-yl)oxy]butane | C₁₀H₁₈O₂ | 170.25 | Two allyl ether groups | Unsaturated double bonds at allyl moieties |
| 1-Chloro-4-[(prop-2-en-1-yl)oxy]butane | C₇H₁₃ClO | 164.63 | One allyl ether, one chloro group | Chlorine substituent at terminal position |
| 1-(2-Propoxyethoxy)butane | C₉H₂₀O₂ | 160.25 | Two ether linkages (saturated) | Saturated propoxyethoxy chain |
| 1,4-Bis[2-(prop-1-enyl)phenoxy]butane | C₂₆H₃₀O₂ | 386.52 | Two aromatic phenoxy groups | Rigid aromatic rings with propenyl groups |
Physicochemical Properties
- Reactivity: The allyl ether groups in 1,1-bis(allyloxy)butane enable participation in radical polymerization or Diels-Alder reactions due to conjugated double bonds . In contrast, 1-chloro-4-[(prop-2-en-1-yl)oxy]butane (CAS 61295-52-1) may undergo nucleophilic substitution at the chlorine atom, offering synthetic versatility . Saturated ethers like 1-(2-propoxyethoxy)butane (CAS 18854-58-5) exhibit lower reactivity, making them suitable as solvents or plasticizers . The aromatic phenoxy groups in 1,4-bis[2-(prop-1-enyl)phenoxy]butane enhance UV stability and rigidity, favoring applications in materials science .
- Thermal Stability: Allyl ethers are prone to thermal decomposition at elevated temperatures, whereas saturated ethers (e.g., 1-(2-propoxyethoxy)butane) display higher thermal stability . The chlorine atom in 1-chloro-4-[(prop-2-en-1-yl)oxy]butane may reduce thermal stability compared to non-halogenated analogs .
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